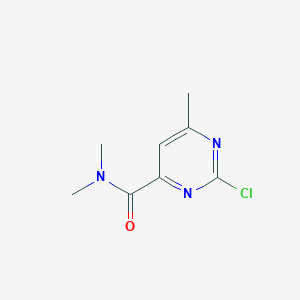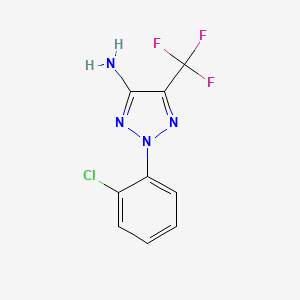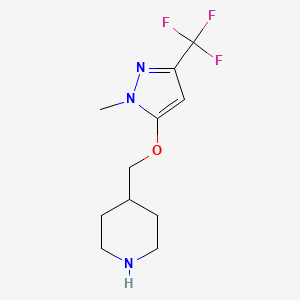
4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、ピペラジン環、ピリジン環、およびアルデヒド官能基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、3-メチルピリジンとピペラジンを制御された条件下で反応させて、中間体を形成することです。
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。このプロセスには、連続フロー反応器、自動システム、および厳格な品質管理対策が含まれており、商業規模で化合物を生産することができます。
化学反応の分析
反応の種類
4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は酸化されてカルボン酸を形成することができます。
還元: アルデヒド基は還元されてアルコールを形成することができます。
置換: この化合物は、特にピペラジン環で求核置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用の求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の生成物を得るために注意深く制御されます。
生成される主な生成物
これらの反応から生成される主な生成物には、カルボン酸、アルコール、および元の化合物の置換誘導体が含まれ、使用される特定の反応と条件によって異なります。
科学研究への応用
4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドは、いくつかの科学研究に役立ちます。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 特に薬物開発における潜在的な治療応用について探求されています。
産業: 特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のピペラジン誘導体やピリジン含有分子が含まれます。
- 4-(5-(1-ヒドロキシエチル)ピリジン-2-イル)ピペラジン-1-カルバルデヒド
- 4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルボン酸
ユニークさ
4-(5-(1-ヒドロキシエチル)-3-メチルピリジン-2-イル)ピペラジン-1-カルバルデヒドを際立たせているのは、機能基と構造的特徴の特定の組み合わせであり、これは独自の化学反応性と潜在的な生物活性をもたらします。このユニークさは、さまざまな研究や産業用途において貴重な化合物となります。
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and pyridine-containing molecules, such as:
- 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylic acid
Uniqueness
What sets 4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1355225-84-1 |
|---|---|
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC名 |
4-[5-(1-hydroxyethyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-12(11(2)18)8-14-13(10)16-5-3-15(9-17)4-6-16/h7-9,11,18H,3-6H2,1-2H3 |
InChIキー |
SPGLHCAVIQLGED-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)





![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)
![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)

